molecular formula C10H11F2NO3 B2928607 3-Amino-3-[3-(difluoromethoxy)phenyl]propanoic acid CAS No. 773123-55-0

3-Amino-3-[3-(difluoromethoxy)phenyl]propanoic acid

Cat. No.: B2928607
CAS No.: 773123-55-0
M. Wt: 231.199
InChI Key: DDVFZYFVHNUTRV-UHFFFAOYSA-N
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Description

3-Amino-3-[3-(difluoromethoxy)phenyl]propanoic acid is a chiral β-amino acid derivative serving as a versatile and high-value building block in advanced organic and pharmaceutical synthesis . The compound features a propanoic acid chain terminated with an amino group, attached to a phenyl ring substituted with a difluoromethoxy moiety at the meta position. The difluoromethoxy group is a key structural feature, known to enhance properties such as metabolic stability and membrane permeability, making it a valuable substituent in medicinal chemistry . This compound is primarily used in pharmaceutical research as a chiral intermediate for the design and synthesis of novel Active Pharmaceutical Ingredients (APIs) . Its structure makes it particularly valuable for creating modified peptides, where it can be incorporated as a non-natural amino acid to confer enhanced stability and unique biological activity against therapeutic targets . Furthermore, based on studies of closely related 3-aminopropionic acid analogues, this chemical scaffold shows potential for application in central nervous system (CNS) drug discovery, specifically in the development of new antiseizure agents . Such compounds are rationally designed to mimic inhibitory neurotransmitters and potentially interact with key biological targets like the glial GABA uptake site and the glycine co-agonist site on the NMDA receptor . The product is offered for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-amino-3-[3-(difluoromethoxy)phenyl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F2NO3/c11-10(12)16-7-3-1-2-6(4-7)8(13)5-9(14)15/h1-4,8,10H,5,13H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDVFZYFVHNUTRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(F)F)C(CC(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-[3-(difluoromethoxy)phenyl]propanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-(difluoromethoxy)benzaldehyde and glycine.

    Condensation Reaction: The 3-(difluoromethoxy)benzaldehyde undergoes a condensation reaction with glycine in the presence of a suitable catalyst, such as sodium hydroxide, to form the intermediate Schiff base.

    Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride to yield the desired this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:

    Temperature Control: Maintaining a specific temperature range to ensure high yield and purity.

    Catalyst Optimization: Using efficient catalysts to speed up the reaction and reduce by-products.

    Purification: Employing techniques like recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-[3-(difluoromethoxy)phenyl]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate or hydrogen peroxide for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.

    Nucleophiles: Ammonia or primary amines for substitution reactions.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted amino acids.

Scientific Research Applications

3-Amino-3-[3-(difluoromethoxy)phenyl]propanoic acid has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a building block in the synthesis of pharmaceutical compounds.

    Biological Studies: It is used in research to understand its effects on biological systems, including enzyme inhibition and receptor binding.

    Material Science: It is explored for its potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Amino-3-[3-(difluoromethoxy)phenyl]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the difluoromethoxy group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Structural Comparison of Propanoic Acid Derivatives

Compound Name Substituent on Phenyl Ring Molecular Formula Molecular Weight Key Features Reference
This compound 3-(difluoromethoxy)phenyl C₁₀H₁₁F₂NO₃* ~235.20† Meta-difluoromethoxy; enhanced lipophilicity
3-Amino-3-(4-fluorophenyl)propanoic acid 4-fluorophenyl C₉H₁₀FNO₂ 199.18 Para-fluoro; tyrosine derivative
(R)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid 3-(trifluoromethyl)phenyl C₁₀H₁₀F₃NO₂ 233.19 Meta-trifluoromethyl; chiral center
3-Amino-3-(3-bromo-4-fluorophenyl)propanoic acid 3-bromo-4-fluorophenyl C₉H₈BrFNO₂ 276.07 Halogenated; potential steric effects
3-((4-Hydroxyphenyl)amino)propanoic acid derivatives 4-hydroxyphenylamino Varies Varies Anticancer activity (IC₅₀: 42.10 μM in some analogs)
3-(3'-Hydroxyphenyl)propanoic acid 3-hydroxyphenyl C₉H₁₀O₃ 166.17 Microbial catabolite; antioxidant potential

*Inferred from nomenclature. †Calculated based on standard atomic weights.

Key Observations:

Fluorination Patterns :

  • The difluoromethoxy group in the target compound introduces both electronegativity and lipophilicity, which may improve blood-brain barrier penetration compared to hydroxyl or methoxy groups .
  • Trifluoromethyl substituents (e.g., ) are more lipophilic than difluoromethoxy but less metabolically labile.
  • Halogenated derivatives (e.g., bromo/fluoro in ) may enhance binding affinity in target proteins due to halogen bonding.

Biological Activity: Derivatives with 4-hydroxyphenylamino groups demonstrate structure-dependent anticancer activity, with IC₅₀ values as low as 42.10 μM in some thiazolidin-containing analogs .

Chirality: Enantiomers like (R)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid () highlight the importance of stereochemistry in bioactivity, though data on enantiomeric differences for the target compound are unavailable.

Physicochemical and Pharmacokinetic Properties

Table 2: Property Comparison

Compound Name LogP* (Predicted) Water Solubility Metabolic Stability
This compound ~1.5–2.0 Moderate High (due to C-F bonds)
3-Amino-3-(4-fluorophenyl)propanoic acid ~1.2 High Moderate
(R)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid ~2.5 Low Very High
3-(3'-Hydroxyphenyl)propanoic acid ~0.8 Very High Low (prone to conjugation)

*Estimated using fragment-based methods.

Key Insights:

  • Lipophilicity : Trifluoromethyl and difluoromethoxy groups increase LogP, enhancing membrane permeability but reducing aqueous solubility.
  • Metabolic Stability : Fluorinated compounds resist oxidative metabolism, whereas hydroxylated analogs (e.g., ) are more susceptible to phase II conjugation.

Biological Activity

3-Amino-3-[3-(difluoromethoxy)phenyl]propanoic acid is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies, supported by comprehensive data tables.

Synthesis

The synthesis of this compound involves the reaction of appropriate precursors under controlled conditions. The incorporation of the difluoromethoxy group is crucial for enhancing the compound's biological activity. Various synthetic routes have been explored, leading to different derivatives with potential pharmacological applications.

Antimicrobial Properties

Research has demonstrated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have reported minimum inhibitory concentrations (MICs) against various bacterial strains:

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus250
Bacillus cereus250
Escherichia coli350
Pseudomonas aeruginosa500

These findings suggest that the compound may be effective against a range of pathogenic bacteria, making it a candidate for further development as an antibacterial agent .

The mechanism by which this compound exerts its antibacterial effects is believed to involve interference with bacterial cell wall synthesis and metabolic pathways. By inhibiting key enzymes, such as acetyl-CoA carboxylase (ACC), the compound disrupts fatty acid biosynthesis in bacteria, leading to cell death .

Case Studies

  • In Vitro Studies : A study evaluated the effects of various concentrations of this compound on bacterial growth. Results indicated a dose-dependent response, with higher concentrations leading to increased inhibition of bacterial growth.
  • In Vivo Studies : Animal models treated with the compound showed reduced infection rates when challenged with pathogenic bacteria. Histological examinations revealed less tissue damage compared to control groups, indicating a protective effect against bacterial infections.

Toxicity and Safety Profile

While promising, the safety profile of this compound must be carefully assessed. Preliminary studies suggest low toxicity levels; however, further research is needed to evaluate long-term effects and potential side effects in clinical settings .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-amino-3-[3-(difluoromethoxy)phenyl]propanoic acid, and how do reaction conditions influence stereochemical outcomes?

  • Methodology: The synthesis of β-amino acids like this compound typically involves asymmetric hydrogenation or enantioselective catalysis to control stereochemistry . Key steps may include:

  • Chiral auxiliary-assisted synthesis : Use (R)- or (S)-Boc-protected intermediates to ensure enantiomeric purity.
  • Reductive amination : Employ sodium cyanoborohydride in a methanol/acetic acid system to reduce imine intermediates while preserving the difluoromethoxy group .
  • Purification : Chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) resolves enantiomers, with mobile phases like hexane/isopropanol (90:10) .
    • Challenges: The electron-withdrawing difluoromethoxy group may hinder nucleophilic substitution; microwave-assisted synthesis (100–120°C, 30 min) can improve yields .

Q. How can the structural integrity of this compound be validated post-synthesis?

  • Methodology:

  • NMR spectroscopy : Compare 1^1H and 19^19F NMR spectra with computational predictions (e.g., DFT calculations) to confirm the difluoromethoxy group’s position and stereochemistry .
  • Mass spectrometry : High-resolution ESI-MS (expected [M+H]+^+: ~256.1 m/z) verifies molecular weight .
  • X-ray crystallography : Single-crystal analysis resolves absolute configuration, critical for biological studies .

Advanced Research Questions

Q. What in vitro models are suitable for studying this compound’s enzyme inhibition potential, and how does its difluoromethoxy group compare to methoxy analogs?

  • Methodology:

  • Kinetic assays : Test inhibition of target enzymes (e.g., aminotransferases) via spectrophotometric monitoring of cofactor depletion (e.g., NADH at 340 nm) .
  • Structure-activity relationship (SAR) : Compare IC50_{50} values with 3-methoxy or 3-hydroxy analogs. The difluoromethoxy group’s electronegativity may enhance binding to hydrophobic pockets but reduce metabolic stability .
    • Data interpretation: Contradictions in activity between analogs may arise from fluorine’s steric vs. electronic effects; molecular docking (AutoDock Vina) clarifies interactions .

Q. How do metabolic pathways affect the bioavailability of this compound in preclinical models?

  • Methodology:

  • Phase I metabolism : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS. The difluoromethoxy group may resist hydrolysis better than methoxy, slowing degradation .
  • Phase II metabolism : Identify sulfate or glucuronide conjugates using β-glucuronidase/sulfatase treatment .
    • Contradictions: Some phenylpropanoic acids show species-specific sulfation (e.g., human SULT1A3 vs. rodent isoforms), necessitating cross-species validation .

Q. What strategies mitigate toxicity risks associated with fluorine substituents during long-term studies?

  • Methodology:

  • Reactive metabolite screening : Trapping assays with glutathione (GSH) or potassium cyanide (KCN) detect thioether or cyanide adducts, indicating bioactivation .
  • In vitro genotoxicity : Ames test (+/- S9 metabolic activation) and micronucleus assays assess mutagenic potential .
    • Mitigation: Substituent optimization (e.g., replacing fluorine with trifluoromethyl) may reduce reactive intermediate formation .

Methodological Notes

  • Stereochemical purity : Chiral columns (e.g., Chiralpak AD-H) are critical for isolating enantiomers; ≥98% ee is required for reproducible bioactivity .
  • Comparative studies : Always include structurally related controls (e.g., 3-methoxy or 3-hydroxy derivatives) to contextualize data .
  • Safety protocols : Follow SDS guidelines for handling fluorinated compounds (e.g., PPE, fume hoods) due to potential respiratory toxicity .

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